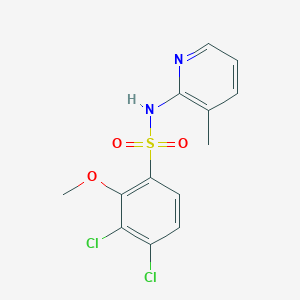
2,4-DIETHOXY-N-(2-PYRIDINYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethoxy-N-(2-pyridinyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzamide core substituted with ethoxy groups at the 2 and 4 positions and a pyridinyl group at the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethoxy-N-(2-pyridinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-diethoxybenzoic acid and 2-aminopyridine.
Amide Formation: The carboxylic acid group of 2,4-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-aminopyridine to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diethoxy-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2,4-diethoxybenzoic acid or 2,4-diethoxybenzaldehyde.
Reduction: Formation of 2,4-diethoxy-N-(2-aminopyridinyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Diethoxy-N-(2-pyridinyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Agriculture: It serves as a precursor for the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 2,4-diethoxy-N-(2-pyridinyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The pyridinyl group can interact with active sites of enzymes, while the benzamide core provides stability and specificity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxy-N-(2-pyridinyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Diethoxy-N-(5-nitro-2-pyridinyl)benzamide: Similar structure with an additional nitro group on the pyridinyl ring.
2,4-Diethoxy-N-(3-pyridinyl)benzamide: Similar structure with the pyridinyl group at a different position.
Uniqueness
2,4-Diethoxy-N-(2-pyridinyl)benzamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. The specific positioning of the pyridinyl group also contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2,4-diethoxy-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-12-8-9-13(14(11-12)21-4-2)16(19)18-15-7-5-6-10-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTQEXFZAFIJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzyl-5-[1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5462170.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-bromobenzamide](/img/structure/B5462173.png)
![1-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propan-2-ol](/img/structure/B5462176.png)


![(3-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-5-methylisoxazol-4-yl)methanol](/img/structure/B5462200.png)



![5-ethyl-2,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5462218.png)
![2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B5462224.png)
![2-[(1E)-2-[4-(BENZYLOXY)-3-ETHOXYPHENYL]ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5462231.png)
![8-methoxy-2-[2-(3,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B5462235.png)
![(5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}-2-furyl)methanol](/img/structure/B5462239.png)
